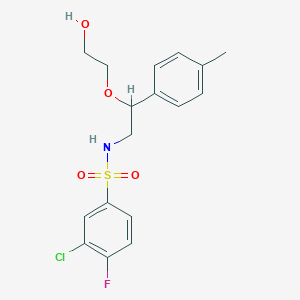

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Nucleophilic Substitution: Introduction of the chloro and fluoro groups onto a benzene ring through nucleophilic substitution reactions.

Sulfonation: The benzene ring is then sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Alkylation: The hydroxyethoxy and p-tolyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Antibacterial Properties

Benzenesulfonamides, including 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, are known for their biological activities, especially as antibacterial agents. The sulfonamide functional group is crucial for its mechanism of action, which typically involves inhibition of bacterial folate synthesis, thereby limiting bacterial growth. Research indicates that this compound may exhibit enhanced antibacterial activity compared to simpler sulfonamide derivatives due to its structural complexity and improved solubility .

Potential Anti-inflammatory Effects

The compound's unique combination of halogen substituents may also confer anti-inflammatory properties. Studies have shown that certain benzenesulfonamides can inhibit inflammatory pathways, making this compound a candidate for further research in treating inflammatory conditions .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the introduction of halogen atoms and the hydroxyethoxy side chain. The specific synthetic routes can significantly influence the yield and purity of the final product, which is essential for its application in pharmacological studies .

Applications in Drug Development

Drug Design and Optimization

The structural features of this compound make it a valuable candidate for drug design. The presence of a hydroxyethoxy group can enhance solubility and bioavailability, crucial factors in drug formulation. Researchers are exploring modifications to this compound to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity .

Case Studies in Antiviral Research

While primarily studied for antibacterial applications, there is emerging interest in the antiviral potential of compounds similar to this compound. For instance, modifications in the benzenesulfonamide structure have shown promising results against various viral infections, indicating potential pathways for developing antiviral therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzenesulfonamide | Fluorine substitution on benzene | Antibacterial activity |

| 3-Chloro-N-(p-tolyl)benzenesulfonamide | Chlorine and p-tolyl substituent | Potential anti-inflammatory effects |

| 5-Amino-2-chloro-N,N-dimethylsulfamoylbenzene | Amino group addition | Enhanced solubility and bioavailability |

The comparative analysis highlights how the unique combination of substituents in this compound may lead to distinct pharmacological profiles compared to other benzenesulfonamides .

Future Directions and Research Opportunities

Given its promising biological activities and unique structural characteristics, further research is warranted to explore:

- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its antibacterial and potential anti-inflammatory effects.

- Pharmacokinetic Profiling : Investigating how modifications to the structure affect absorption, distribution, metabolism, and excretion (ADME) properties.

- Clinical Trials : Exploring the efficacy of this compound in clinical settings for treating bacterial infections or inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure could lead to unique interactions with biological targets or novel applications in various fields.

Biologische Aktivität

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic compound in the class of benzenesulfonamides, characterized by its unique chemical structure which includes a chloro and fluoro substituent. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. Below are detailed findings from diverse studies:

Antimicrobial Activity

-

Inhibition of Bacterial Growth :

- The compound has shown effective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentrations (MICs) reported range from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus .

- It demonstrated bactericidal action, inhibiting protein synthesis pathways, which is crucial for bacterial growth and replication.

-

Biofilm Formation Inhibition :

- The compound exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) ranged from 62.216 to 124.432 μg/mL . This is particularly relevant in clinical settings where biofilms contribute to persistent infections.

Anticancer Activity

- Cell Line Studies :

The mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : Similar to other sulfonamides, it may interfere with bacterial folate synthesis, essential for nucleic acid production.

- Disruption of Biofilm Integrity : By inhibiting the synthesis of extracellular polymeric substances (EPS), it reduces biofilm formation, enhancing susceptibility to antibiotics .

Case Studies

- Clinical Isolate Testing :

- Toxicological Assessments :

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₆H₂₀ClFNO₃S |

| Antimicrobial MIC (S.aureus) | 15.625–62.5 μM |

| Antimicrobial MBIC (MRSA) | 62.216–124.432 μg/mL |

| Anticancer Activity | Induces apoptosis; inhibits proliferation |

| Toxicity | Minimal at therapeutic concentrations |

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO4S/c1-12-2-4-13(5-3-12)17(24-9-8-21)11-20-25(22,23)14-6-7-16(19)15(18)10-14/h2-7,10,17,20-21H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREVORLWZRLECN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.